5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

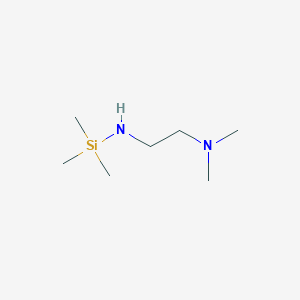

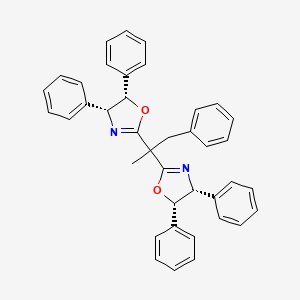

5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester is a synthetic compound . It is a derivative of 2-methyl-2H-pyrazole-3-carboxylic acid . The compound is highly pure (≥95%) .

Molecular Structure Analysis

The molecular formula of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester is C19H19N5O . It has a molecular weight of 333.4 g/mol . The structure comprises a pyrazole core, which is a five-membered ring with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis

The compound is soluble in DMSO at a concentration of 90 mM (30 mg/ml) . It has a working concentration range of 1 µM (333 ng/ml) to 30 µM (10.1 μg/ml) for cell culture assays .Aplicaciones Científicas De Investigación

5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95% is widely used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used in the synthesis of heterocyclic compounds, such as pyrazoles, pyridines, and quinolines. In addition, it is used in the synthesis of polymers, such as polyurethanes and polyamides.

Mecanismo De Acción

Target of Action

A structurally similar compound, 2-methyl-2h-pyrazole-3-carboxylic acid (also known as ch-223191), is known to antagonize the aryl hydrocarbon receptor (ahr) transcription factor .

Mode of Action

Ch-223191 exerts a ligand-selective antagonism and is more effective on halogenated aromatic hydrocarbons .

Biochemical Pathways

The ahr, which is antagonized by ch-223191, is a ligand-dependent transcriptional factor able to sense a wide range of structurally different exogenous and endogenous molecules .

Result of Action

Ch-223191 prevents 2,3,7,8-tcdd-induced toxicity by antagonizing the aryl hydrocarbon receptor .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester. For example, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a widespread environmental pollutant with many toxic effects . The presence of such pollutants could potentially influence the efficacy of the compound.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95% in laboratory experiments has several advantages. First, it is a relatively inexpensive reagent, which makes it cost-effective for laboratory use. Second, it is a versatile reagent, which can be used in a variety of reactions. Third, it is relatively stable, which makes it easier to store and handle.

However, there are some limitations associated with the use of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95% in laboratory experiments. First, it is a relatively reactive compound, which can lead to unwanted side reactions. Second, it is a relatively volatile compound, which can lead to the loss of the reagent during storage. Finally, it is a relatively toxic compound, which can lead to adverse health effects if not handled properly.

Direcciones Futuras

The potential applications of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95% are numerous and can be further explored in the future. One potential future direction is to investigate the potential therapeutic applications of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95%. This could include the development of new drugs and treatments for various diseases and conditions. Another potential future direction is to investigate the potential applications of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95% in the synthesis of new materials, such as polymers and nanomaterials. Finally, further research could be conducted to explore the potential environmental applications of 5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95%, such as its use as a biodegradable plasticizer.

Métodos De Síntesis

5-Methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid methyl ester, 95% can be synthesized in a two-step process. First, 5-methoxymethyl-2-methyl-2H-pyrazole-3-carboxylic acid (5-MMP) is synthesized from 5-methoxymethyl-2-methyl-2H-pyrazole-3-carboxaldehyde (5-MMPCA) and acetic acid. The second step involves the esterification of 5-MMP with methyl ester. This can be done using an esterification reagent such as p-toluenesulfonic acid.

Propiedades

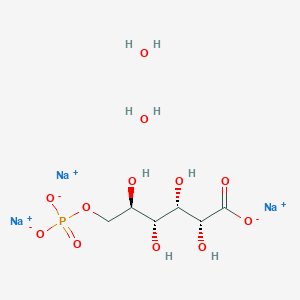

IUPAC Name |

methyl 5-(methoxymethyl)-2-methylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-10-7(8(11)13-3)4-6(9-10)5-12-2/h4H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLGBESSUKYMYCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)COC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride](/img/structure/B6291526.png)

![[S(R)]-N-[(S)-[4-(1,1-dimethylethyl)phenyl][5-(diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291530.png)

![(3aS,3a'S,8aR,8a'R)-2,2'-(Pentane-3,3-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d]oxazole)](/img/structure/B6291544.png)

![[S(R)]-N-[(1S)-1-[1,1'-biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291549.png)

![[S(R)]-N-[(S)-[3,5-bis(1,1-dimethylethyl)-4-methoxyphenyl][2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291553.png)

![N-[(1S)-1-[1,1'-Biphenyl]-2-yl-2-(diphenylphosphino)ethyl]-3,5-bis(trifluoromethyl)-benzamide, 95%](/img/structure/B6291557.png)

![[S(R)]-N-[(1S)-1-[(diphenylphosphino)methyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6291558.png)

![Dimethyl[dimethylbis(cyclopentadienyl)silyl]zirconium](/img/structure/B6291600.png)